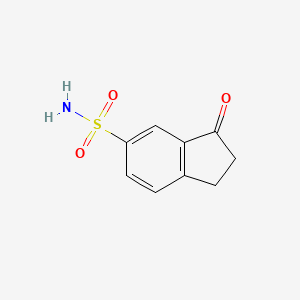

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide

CAS No.:

Cat. No.: VC18138303

Molecular Formula: C9H9NO3S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3S |

|---|---|

| Molecular Weight | 211.24 g/mol |

| IUPAC Name | 3-oxo-1,2-dihydroindene-5-sulfonamide |

| Standard InChI | InChI=1S/C9H9NO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2,(H2,10,12,13) |

| Standard InChI Key | GIMLGDJXYCVTJH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound consists of a fused bicyclic system: a 2,3-dihydro-1H-indene core with a ketone group at position 3 and a sulfonamide moiety at position 5. The planar aromatic system and electron-withdrawing sulfonamide group contribute to its reactivity and binding affinity in biological systems . Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.24 g/mol |

| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)N |

| InChI Key | GIMLGDJXYCVTJH-UHFFFAOYSA-N |

Synthesis and Derivatives

Synthetic Pathways

The synthesis typically involves sulfonation of 3-oxo-2,3-dihydro-1H-indene precursors. A common method includes:

-

Chlorosulfonation: Reaction of indene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Amination: Treatment with ammonia or amines to yield the sulfonamide .

For example, 6-methyl-5-(1-oxo-2,3-dihydro-1H-inden-2-ylsulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a related analog, was synthesized via sodium ethoxide-mediated coupling of sulfonyl chloride intermediates with heterocyclic amines .

Structural Analogs and Modifications

Derivatives of this scaffold have been explored to enhance bioactivity:

-

2-Thiouracil-5-sulfonamides: Exhibited potent anticancer activity via CDK2A inhibition (IC: 15–536 nM) .

-

N-Aryl sulfonamides: Demonstrated NLRP3 inflammasome inhibition (IC: 20 μM for glyburide analogs) .

Pharmacological Applications

Anticancer Activity

Sulfonamide derivatives, including 2-thiouracil-5-sulfonamides, induce cell cycle arrest (G1/S, S, or G2/M phases) and apoptosis in cancer cells (A-2780, HT-29, MCF-7, HepG2). Compound 6e from upregulated p21 and p27, key cell cycle inhibitors, and showed selectivity indices >10 against normal WI38 cells .

Anti-Inflammatory Effects

Sulfonylureas like glyburide (IC: 20 μM) inhibit NLRP3 inflammasome activation, reducing IL-1β secretion in macrophages. Hybrid analogs combining the indene scaffold with hexahydro-s-indacen-4-amine achieved sub-micromolar potency (IC: 15–500 nM) .

Enzyme Inhibition

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides with 5,6-dimethoxy-2,3-dihydro-1H-indene moieties inhibited hCA II (K: 3.3 nM) and hCA IX (K: 6.1 nM), surpassing acetazolamide (K: 12.1 nM) .

-

Tyrosine Kinase Inhibition: Indandione derivatives, structurally related to 3-oxo-indene sulfonamides, showed activity against EGFR and CDKs .

Mechanism of Action

Targeting Metabolic Enzymes

Sulfonamides inhibit enzymes like CA and pyruvate kinase M2 (PKM2). For instance, 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides activated PKM2 (AC: 90 nM), shifting cancer metabolism from biosynthesis to oxidative phosphorylation .

NLRP3 Inflammasome Suppression

Hybrid sulfonamides block NLRP3-ASC interaction, preventing caspase-1 activation and IL-1β maturation. Molecular docking studies suggest binding to the NACHT domain, stabilizing the inactive conformation .

Future Directions and Challenges

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume